molecular formula C8H11BrN2O B12963153 2-Bromo-5-methoxy-4,6-dimethylpyridin-3-amine

2-Bromo-5-methoxy-4,6-dimethylpyridin-3-amine

Cat. No.: B12963153
M. Wt: 231.09 g/mol
InChI Key: FXSBGWAEPGIDPO-UHFFFAOYSA-N
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Description

2-Bromo-5-methoxy-4,6-dimethylpyridin-3-amine is a halogenated pyridine derivative with a molecular formula of C₈H₁₀BrN₂O (molecular weight: 231.09 g/mol). The compound features a pyridine core substituted with a bromine atom at position 2, a methoxy group at position 5, and methyl groups at positions 4 and 6. This structural arrangement confers unique electronic and steric properties, making it a versatile intermediate in medicinal chemistry and materials science. Key applications include its use in synthesizing chalcogenide antioxidants (e.g., tellurides and selenides) and participation in cross-coupling reactions due to the bromine substituent.

Properties

IUPAC Name

2-bromo-5-methoxy-4,6-dimethylpyridin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BrN2O/c1-4-6(10)8(9)11-5(2)7(4)12-3/h10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXSBGWAEPGIDPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=C1OC)C)Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-methoxy-4,6-dimethylpyridin-3-amine can be achieved through several synthetic routes. One common method involves the bromination of 5-methoxy-4,6-dimethylpyridin-3-amine using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid or dichloromethane. The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-methoxy-4,6-dimethylpyridin-3-amine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The nitro group, if present, can be reduced to an amine.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar solvents such as ethanol or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reducing agents like hydrogen gas (H2) with a palladium catalyst or sodium borohydride (NaBH4) in methanol.

Major Products

    Substitution: Formation of 2-substituted-5-methoxy-4,6-dimethylpyridin-3-amine derivatives.

    Oxidation: Formation of 2-bromo-5-formyl-4,6-dimethylpyridin-3-amine or 2-bromo-5-carboxy-4,6-dimethylpyridin-3-amine.

    Reduction: Formation of 2-bromo-5-methoxy-4,6-dimethylpyridin-3-amine derivatives with reduced functional groups.

Scientific Research Applications

Synthesis Routes

Several synthetic methods have been developed to produce 2-Bromo-5-methoxy-4,6-dimethylpyridin-3-amine. Common approaches include:

  • Palladium-Catalyzed Cross-Coupling Reactions : These methods utilize arylboronic acids in Suzuki reactions to create a variety of pyridine derivatives with moderate to good yields .
  • Nucleophilic Substitution Reactions : The compound can also be synthesized through nucleophilic substitutions involving brominated pyridine derivatives .

Antimicrobial Properties

Research indicates that 2-Bromo-5-methoxy-4,6-dimethylpyridin-3-amine exhibits significant antimicrobial activity. Its unique structure may enhance binding affinity to biological targets, making it a candidate for further pharmacological studies aimed at developing new antimicrobial agents.

Anticancer Activity

The compound has also been studied for its potential anticancer effects. Initial findings suggest that it may interact with specific molecular targets involved in cancer cell growth, warranting further investigation into its mechanisms of action and efficacy against various cancer types.

Molecular Docking and Binding Affinity

Interaction studies using molecular docking techniques have been employed to assess how 2-Bromo-5-methoxy-4,6-dimethylpyridin-3-amine binds to various biological targets. These studies are crucial for determining the compound's effectiveness as a therapeutic agent.

Case Studies

  • AMPK Activation : A study highlighted the synthesis of related pyridine derivatives that demonstrated activation of AMP-activated protein kinase (AMPK), which plays a critical role in cellular energy homeostasis. Although this study focused on different derivatives, it underscores the importance of structural optimization in enhancing biological activity .
  • Biofilm Inhibition : Other derivatives derived from similar structures have shown promise in inhibiting biofilm formation, suggesting potential applications in treating infections caused by biofilm-forming bacteria .

Mechanism of Action

The mechanism of action of 2-Bromo-5-methoxy-4,6-dimethylpyridin-3-amine involves its interaction with specific molecular targets and pathways. The bromine atom and methoxy group play crucial roles in its binding affinity and reactivity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural analogs and their properties:

Compound Name Molecular Formula Substituents (Positions) Molecular Weight Melting Point (°C) Key Applications/Reactivity References
2-Bromo-5-methoxy-4,6-dimethylpyridin-3-amine C₈H₁₀BrN₂O 2-Br, 5-OCH₃, 4-CH₃, 6-CH₃ 231.09 103–104 Antioxidant synthesis, cross-coupling
2-Bromo-4,6-dimethylpyridin-3-amine C₇H₉BrN₂ 2-Br, 4-CH₃, 6-CH₃ 201.06 Not reported Catalytic intermediates
4,6-Dimethylpyridin-3-amine C₇H₁₀N₂ 4-CH₃, 6-CH₃ 122.17 Not reported Base structure for functionalization
2-Bromo-5-methoxypyridin-3-amine C₆H₇BrN₂O 2-Br, 5-OCH₃ 217.04 Not reported Suzuki-Miyaura coupling
5-Bromo-N,6-dimethylpyridin-3-amine C₇H₉BrN₂ 5-Br, N-CH₃, 6-CH₃ 201.07 Not reported Positional isomer studies

Substituent Effects on Reactivity and Properties

Bromine Substituent (Position 2 vs. 5)
  • The bromine atom at position 2 in the target compound enhances its utility as a leaving group in nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura).
Methoxy Group (Position 5)
  • The electron-donating methoxy group at position 5 increases the electron density of the pyridine ring, enhancing the nucleophilicity of the amine group. This contrasts with 2-Bromo-4,6-dimethylpyridin-3-amine , which lacks the methoxy group and shows lower solubility in polar solvents.
Methyl Groups (Positions 4 and 6)
  • The methyl groups introduce steric hindrance, reducing reactivity in bulkier reactions. For example, 4,6-Dimethylpyridin-3-amine (without bromine or methoxy) is more reactive in electrophilic substitutions due to reduced steric effects.

Research Findings and Limitations

  • NMR Trends : The deshielded aromatic proton (δ 5.79 ppm) in the target compound reflects electron withdrawal by bromine and methoxy groups.
  • Data Gaps : Melting points and solubility data for 2-Bromo-5-methoxypyridin-3-amine and 5-Bromo-N,6-dimethylpyridin-3-amine are unavailable, limiting direct comparisons.

Biological Activity

2-Bromo-5-methoxy-4,6-dimethylpyridin-3-amine is an organic compound that belongs to the pyridine class. It features a bromine atom at the 2-position, a methoxy group at the 5-position, and dimethyl groups at the 4 and 6 positions. This unique substitution pattern enhances its potential utility in various biological applications, particularly in medicinal chemistry. Recent studies have indicated that this compound exhibits promising biological activities, including antimicrobial and anticancer properties.

Chemical Structure and Properties

The molecular formula of 2-Bromo-5-methoxy-4,6-dimethylpyridin-3-amine is C9H10BrNC_9H_{10}BrN. The structural characteristics contribute significantly to its biological activity. The presence of the bromine atom and methoxy group is believed to influence its binding affinity to various biological targets.

Antimicrobial Activity

Research indicates that 2-Bromo-5-methoxy-4,6-dimethylpyridin-3-amine demonstrates notable antimicrobial properties. In studies assessing its effectiveness against various bacterial strains, it has shown significant activity with minimum inhibitory concentrations (MICs) comparable to established antibiotics. For instance, compounds structurally similar to this pyridine derivative have exhibited MICs ranging from 4–32 µg/mL against Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Similar Compounds

Compound NameMIC against S. aureus (µg/mL)MIC against E. coli (µg/mL)
Compound A1632
Compound B816
2-Bromo-5-methoxy-4,6-dimethylpyridin-3-amineTBDTBD

Anticancer Activity

In addition to its antimicrobial potential, this compound has been investigated for its anticancer effects. Preliminary studies suggest that it may inhibit cell proliferation in various cancer cell lines. For example, similar compounds have been reported to induce apoptosis in colorectal cancer cells by disrupting key signaling pathways such as PI3K/AKT/mTOR .

Mechanism of Action:
The proposed mechanism involves interaction with specific receptors or enzymes that are crucial for cell survival and proliferation. The bromine and methoxy groups may enhance the compound's ability to penetrate cellular membranes and interact with intracellular targets.

Case Studies

A notable study explored the structure-activity relationship (SAR) of various pyridine derivatives, including 2-Bromo-5-methoxy-4,6-dimethylpyridin-3-amine. This research highlighted how modifications in the molecular structure influenced antibacterial potency and cytotoxicity against cancer cells .

Key Findings:

  • Antibacterial Efficacy: The compound displayed a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.
  • Cytotoxicity: It showed selective cytotoxicity towards cancer cells while exhibiting lower toxicity towards normal cells.

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of 2-Bromo-5-methoxy-4,6-dimethylpyridin-3-amine with specific biological targets. These computational analyses suggest that the compound can effectively bind to active sites of relevant enzymes or receptors involved in microbial resistance or cancer progression .

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